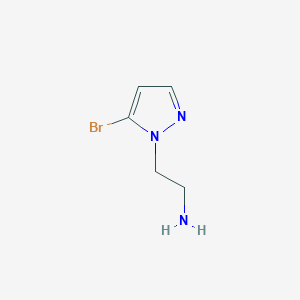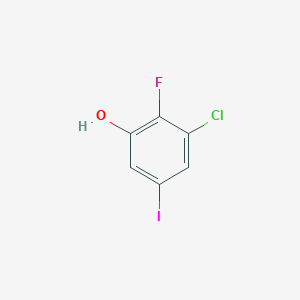
3-Chloro-2-fluoro-5-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-iodophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-iodophenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-chloro-2-fluoro-5-iodobenzene with a hydroxide ion, which replaces a halogen atom with a hydroxyl group . The reaction typically requires a strong base and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes halogenation reactions followed by hydroxylation under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-fluoro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the halogen atoms to hydrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoro-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique halogenation pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-fluoro-5-iodophenol involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further affecting the compound’s interactions and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-fluoro-5-iodophenol
- 2-Fluoro-5-iodophenol
- 3-Chloro-5-iodophenol
Uniqueness
3-Chloro-2-fluoro-5-iodophenol is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other halogenated phenols .
Eigenschaften
Molekularformel |
C6H3ClFIO |
|---|---|
Molekulargewicht |
272.44 g/mol |
IUPAC-Name |
3-chloro-2-fluoro-5-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
InChI-Schlüssel |
YGBKABMGSWHZKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)F)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



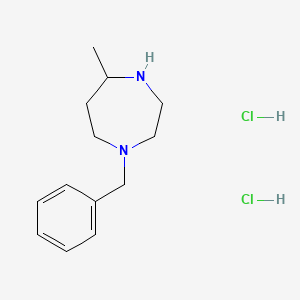


![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
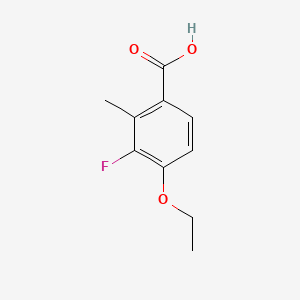
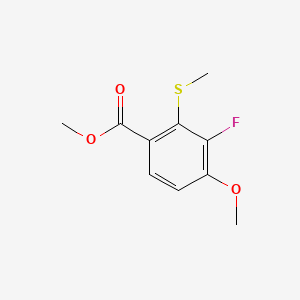
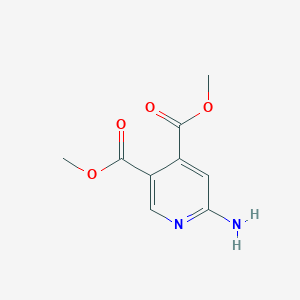

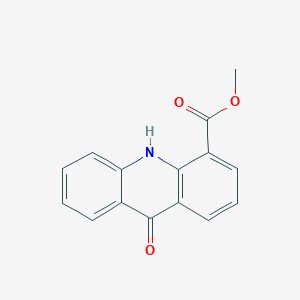
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)

